1-(6-Fluoropyridin-2-yl)ethan-1-ol
Description
1-(6-Fluoropyridin-2-yl)ethan-1-ol is a secondary alcohol with a pyridine ring substituted by a fluorine atom at the 6-position and a hydroxymethyl group at the 2-position. Its molecular formula is C₇H₈FNO, and its structural features include a planar pyridine ring with strong electron-withdrawing effects from fluorine, which influence its reactivity and physicochemical properties .
Properties
IUPAC Name |
1-(6-fluoropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJMGFWPOYBAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960001-33-6 | |
| Record name | 1-(6-fluoropyridin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-fluoropyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-(6-Fluoropyridin-2-yl)ethan-1-ol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas.
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(6-Fluoropyridin-2-yl)ethanone.
Reduction: Formation of 1-(6-Fluoropyridin-2-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Fluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biological studies due to its fluorine atom, which can be detected using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(6-Fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Pyridine Substitution Position
The position of the hydroxyl-bearing ethyl group and substituents on the pyridine ring significantly impacts properties. Key analogs include:
Key Differences :
- NMR Shifts: The fluorine atom in 1-(6-Fluoropyridin-2-yl)ethan-1-ol deshields adjacent protons, causing distinct chemical shifts. For example, aromatic protons in fluoropyridines typically resonate at δ ~8.4 ppm, whereas non-fluorinated analogs (e.g., 1-(Pyridin-2-yl)ethan-1-ol) show aromatic protons at δ ~7.3–8.3 ppm . The hydroxymethyl group in all analogs shows a characteristic triplet near δ ~4.8–5.0 ppm for the hydroxyl proton .
- Synthesis: 1-(Pyridin-2-yl)ethan-1-ol is synthesized via nickel-catalyzed hydrogenation of 2-acetylpyridine under mild conditions (room temperature, 24 hours) .
Substituent Effects: Fluorine vs. Other Groups
Fluorine vs. Methyl Groups
1-(6-Methylpyridin-2-yl)ethan-1-one (a ketone analog):
- The methyl group at the 6-position increases steric bulk but lacks the electron-withdrawing effect of fluorine. This reduces polarity and may lower boiling points compared to the fluorinated alcohol .
- Ketone functionality (vs. alcohol) alters reactivity, making it more suitable for condensation reactions .
- 1-(p-Tolyl)ethan-1-ol: A non-pyridine analog with a para-methylphenyl group. The methyl group enhances lipophilicity but reduces hydrogen-bonding capacity compared to the fluoropyridinyl alcohol .
Fluorine vs. Chlorine and Methoxy Groups
- 1-(4-Chlorophenyl)ethan-1-ol and 1-(4-methoxyphenyl)ethan-1-ol :
Functional Group Comparison: Alcohol vs. Ketone
- 1-(Pyridin-2-yl)ethan-1-ol vs. 1-(Pyridin-2-yl)ethan-1-one :
- The alcohol group enables hydrogen bonding, enhancing solubility in aqueous media. In contrast, the ketone (e.g., 2-acetylpyridine) is more reactive in nucleophilic additions but less polar .
- Biological activity: Alcohol derivatives often exhibit better bioavailability due to hydrogen-bonding interactions with biological targets .
Biological Activity
1-(6-Fluoropyridin-2-yl)ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.
1-(6-Fluoropyridin-2-yl)ethan-1-ol is characterized by the presence of a fluorinated pyridine ring and an alcohol functional group. Its molecular formula is CHFNO, and it has a molecular weight of approximately 155.16 g/mol.
The biological activity of 1-(6-Fluoropyridin-2-yl)ethan-1-ol can be attributed to its interaction with various biological targets:
- Receptor Binding : The compound is known to bind with high affinity to several receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes, which can lead to significant biological effects.
| Mechanism | Description |
|---|---|
| Receptor Binding | High affinity interaction with multiple receptors |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Biological Activities
Research indicates that 1-(6-Fluoropyridin-2-yl)ethan-1-ol exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : Preliminary data suggest that it may have anticancer effects, particularly against certain types of tumors.
Table 2: Biological Activities
| Activity | Findings |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Inhibitory effects observed in cancer cell lines |
Research Findings
Several studies have explored the biological activity of 1-(6-Fluoropyridin-2-yl)ethan-1-ol:
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 1-(6-Fluoropyridin-2-yl)ethan-1-ol exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : In vitro studies revealed that the compound inhibited the proliferation of cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction in treated cells .
- Pharmacological Evaluations : Various pharmacological evaluations have indicated that the compound may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .
Case Study 1: Antimicrobial Efficacy
A recent study assessed the efficacy of 1-(6-Fluoropyridin-2-yl)ethan-1-ol against resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines (MCF-7), treatment with 1-(6-Fluoropyridin-2-yl)ethan-1-ol resulted in a dose-dependent decrease in cell viability, with mechanisms involving cell cycle arrest and apoptosis being investigated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
